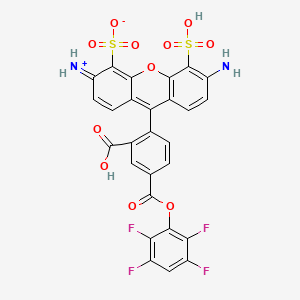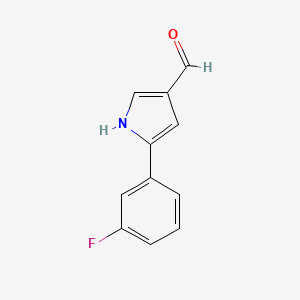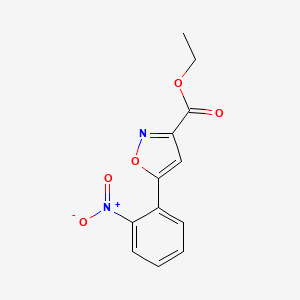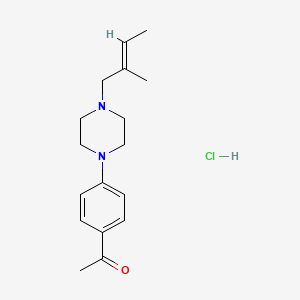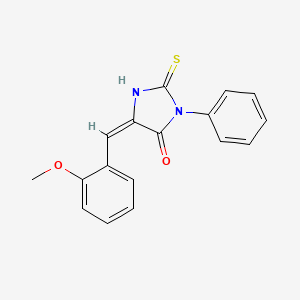
(5E)-5-(2-methoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that belongs to the class of imidazolones This compound is characterized by the presence of a mercapto group, a methoxybenzylidene group, and a phenyl group attached to the imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-methoxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond.
Reduction: The imidazolone ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced imidazolone derivatives.
Substitution: Formation of substituted imidazolone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has shown promise in the treatment of certain diseases. Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the methoxybenzylidene group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone: Similar in structure but with a cyclopentanone core.
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Contains a thiazolo-triazole core with similar substituents.
2-(2-methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base with a similar methoxybenzylidene group.
Uniqueness
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its imidazolone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-15-10-6-5-7-12(15)11-14-16(20)19(17(22)18-14)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,22)/b14-11+ |
InChI Key |
JSEQNNYGDRRNFM-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


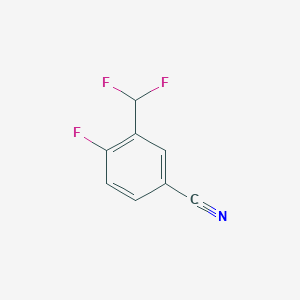
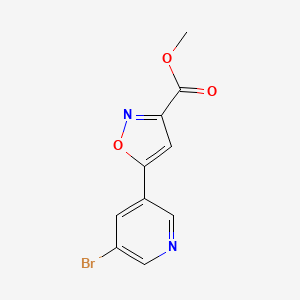

![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
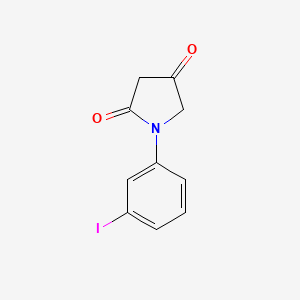
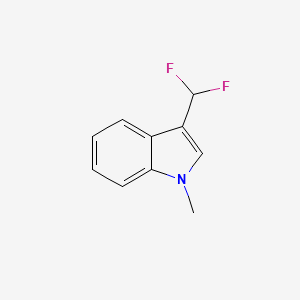
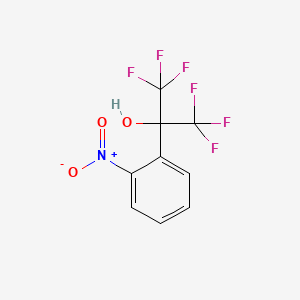
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)
